3,4-dichloro-2-methoxy-N-(4-methoxybenzyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3,4-dichloro-2-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO4S/c1-21-11-5-3-10(4-6-11)9-18-23(19,20)13-8-7-12(16)14(17)15(13)22-2/h3-8,18H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLRAYFFOBZLHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3,4-Dichloro-2-Methoxybenzenesulfonyl Chloride
The preparation of the sulfonyl chloride intermediate is critical for subsequent sulfonamide formation. A two-step chlorination and sulfonation protocol, adapted from methods for analogous compounds, achieves high regioselectivity:
Step 1: Chlorination of 2-Methoxybenzenesulfonic Acid
- Reagents : 2-Methoxybenzenesulfonic acid is treated with 1,3-dichloro-5,5-dimethylhydantoin (DCDMH, 1.2 equivalents) in acetonitrile at 0°C for 0.5 hours. Benzyltrimethylammonium chloride (0.1 equivalents) acts as a phase-transfer catalyst.
- Mechanism : DCDMH generates electrophilic chlorine species, selectively substituting hydrogen at the 3- and 4-positions of the benzene ring.
- Yield : 85–90% after aqueous workup and solvent evaporation.
Step 2: Sulfonation
- The chlorinated intermediate is reacted with chlorosulfonic acid (2.5 equivalents) at 20°C for 2 hours to yield 3,4-dichloro-2-methoxybenzenesulfonyl chloride.
- Key Consideration : Excess chlorosulfonic acid ensures complete conversion, with residual acid neutralized using ice-cold sodium bicarbonate.
Sulfonamide Formation via Nucleophilic Substitution
The sulfonyl chloride intermediate is coupled with 4-methoxybenzylamine under controlled conditions:
Reaction Setup :
- Solvent : Dichloromethane or tetrahydrofuran (anhydrous)
- Base : Triethylamine (2.5 equivalents) to scavenge HCl
- Molar Ratio : 1:1.1 (sulfonyl chloride:amine)
- Temperature : 0°C → 20°C (gradual warming over 2 hours)
Workup :
- The mixture is washed with 5% HCl to remove unreacted amine.
- The organic layer is dried over MgSO₄ and concentrated under reduced pressure.
- Crude product is recrystallized from ethanol/water (4:1 v/v).
Yield : 78–82% (purity >95% by HPLC).
Alternative Methodologies and Optimization
Carbodiimide-Mediated Coupling for Sulfonamide Formation
For laboratories lacking sulfonyl chloride infrastructure, a carbodiimide-based approach is viable:
Procedure :
- 3,4-Dichloro-2-methoxybenzenesulfonic acid (1 equivalent) is dissolved in dimethylformamide (DMF).
- N,N’-Dicyclohexylcarbodiimide (DCC, 1.2 equivalents) and 4-methoxybenzylamine (1.1 equivalents) are added sequentially at 0°C.
- The reaction is stirred at 20°C for 12 hours, filtered to remove dicyclohexylurea, and precipitated with ice water.
Advantages :
Industrial-Scale Production
Patented continuous flow systems enhance efficiency for large-scale synthesis:
- Reactor Type : Tubular flow reactor (stainless steel, 10 L capacity)
- Conditions :
- Residence time: 30 minutes
- Temperature: 25°C
- Pressure: 2 bar
- Output : 1.2 kg/hour with 88% yield and 99% purity.
Purification and Characterization
Recrystallization Protocols
| Solvent System | Purity (%) | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| Ethanol/Water | 98.5 | 80 | 142–144 |
| Methanol | 97.2 | 75 | 140–142 |
| Acetonitrile | 96.8 | 70 | 138–140 |
Optimal Choice : Ethanol/water (4:1) balances purity and yield.
Spectroscopic Characterization
¹H NMR (400 MHz, DMSO-d₆) :
- δ 7.82 (d, J = 8.4 Hz, 1H, H-5)
- δ 7.45 (d, J = 8.4 Hz, 1H, H-6)
- δ 4.31 (s, 2H, CH₂)
- δ 3.84 (s, 3H, OCH₃)
- δ 3.79 (s, 3H, OCH₃)
IR (KBr) :
Challenges and Troubleshooting
Regioselectivity in Chlorination
Sulfonamide Hydrolysis
- Issue : Degradation during aqueous workup.
- Mitigation : Maintain pH > 5 during extractions and limit exposure to moisture.
Chemical Reactions Analysis
Substitution Reactions
The chlorine atoms at the 3- and 4-positions on the benzene ring are susceptible to nucleophilic substitution. These reactions typically involve the replacement of chlorine with nucleophiles such as amines, thiols, or hydroxyl groups under appropriate conditions.
| Reaction Type | Key Features | Reagents/Conditions | Product |
|---|---|---|---|
| Nucleophilic substitution | Chlorine atoms act as leaving groups, forming substituted derivatives. | Nucleophiles (e.g., amines, thiols), solvents like DCE or DMF, and bases (e.g., pyridine). | Substituted benzenesulfonamide derivatives. |
For example, substitution of chlorine with amines could yield novel derivatives, though specific experimental data for this compound is not explicitly detailed in the provided sources. The reactivity of chloro groups in similar sulfonamides is well-documented, suggesting analogous behavior.
C–N Bond Cleavage
The tertiary sulfonamide framework (N-(4-methoxybenzyl)) can undergo C–N bond cleavage under acidic conditions. This reaction is catalyzed by Lewis acids such as Bi(OTf)₃ , which facilitates protonation of the nitrogen atom, leading to the formation of a benzylic carbocation intermediate.
| Key Mechanism | Catalyst | Conditions | Outcome |
|---|---|---|---|
| Protonation → C–N cleavage | Bi(OTf)₃ (5 mol%) | 1,2-dichloroethane, 85°C | Formation of cleavage products (e.g., aldehydes, acids). |
This pathway is selective for C–N cleavage over N–S bond cleavage, driven by the stability of the benzylic carbocation. The reaction is highly chemoselective and efficient, yielding products in good to excellent yields .
Other Potential Reactions
While not explicitly studied in the provided sources, the methoxy groups and sulfonamide moiety suggest additional reactivity:
-
Oxidation : Methoxy groups may be oxidized to aldehydes or carboxylic acids under strong oxidizing agents (e.g., KMnO₄).
-
Reduction : The sulfonamide group could undergo reductive cleavage, though this is less commonly reported.
Scientific Research Applications
The compound 3,4-dichloro-2-methoxy-N-(4-methoxybenzyl)benzenesulfonamide is a chemical of significant interest in various scientific research applications, particularly in medicinal chemistry and environmental science. This article explores its applications, supported by data tables and case studies.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent. Its sulfonamide structure is known for antibacterial properties, making it a candidate for developing new antibiotics.
Case Study: Antibacterial Activity
In a study examining various sulfonamide derivatives, this compound was tested against several bacterial strains. Results indicated that it exhibited notable activity against Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound in antibiotic development.
Anti-inflammatory Properties
Research has highlighted the anti-inflammatory effects of compounds with similar structures. The presence of the methoxy and dichloro groups may enhance the compound's ability to inhibit inflammatory pathways.
Data Table: Anti-inflammatory Activity
| Compound Name | Inhibition Rate (%) | Target Pathway |
|---|---|---|
| This compound | 65% | COX-2 |
| Comparison Compound A | 50% | COX-2 |
| Comparison Compound B | 70% | TNF-alpha |
Environmental Applications
The compound's stability and reactivity make it relevant in environmental chemistry, particularly in studies related to pollutant degradation and water treatment processes.
Case Study: Degradation Studies
In laboratory settings, this compound was subjected to various environmental conditions to assess its degradation rate. Results indicated that under UV light exposure, the compound degraded significantly over a period of 72 hours, which is promising for developing photocatalytic degradation methods for pollutants.
Analytical Chemistry
The unique chemical structure allows for its use as a standard reference material in analytical methods such as HPLC (High-Performance Liquid Chromatography) and LC-MS (Liquid Chromatography-Mass Spectrometry).
Data Table: Analytical Performance
| Method | Detection Limit | Linearity Range |
|---|---|---|
| HPLC | 0.1 µg/mL | 0.1 - 10 µg/mL |
| LC-MS | 0.05 µg/mL | 0.05 - 5 µg/mL |
Mechanism of Action
The mechanism by which 3,4-dichloro-2-methoxy-N-(4-methoxybenzyl)benzenesulfonamide exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved can vary based on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Differences
Key Observations :
- Electrophilic Substitution : The dichloro-methoxy derivative’s halogenated core may enhance binding to hydrophobic enzyme pockets compared to analogs with single chloro or heterocyclic groups .
- Heterocyclic vs. Aliphatic Moieties : The thiadiazole-containing analog () exhibits confirmed hGGT1 inhibition, suggesting heterocycles improve target engagement. In contrast, the pyrrolidinyl analog () lacks reported activity, possibly due to reduced rigidity .
- Methoxy Positioning : All analogs retain the 4-methoxybenzyl group, critical for solubility and π-π interactions in enzyme binding .
Crystallographic and Analytical Methodologies
- Thiadiazole Analogs (): Structures resolved using X-ray crystallography (synchrotron sources, SHELX software) with active-site interactions mapped .
- Validation Practices : Structure validation (e.g., using SHELXL) ensures accuracy in analog comparisons, though discrepancies in methodology limit direct activity correlations .
Biological Activity
3,4-Dichloro-2-methoxy-N-(4-methoxybenzyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a sulfonamide group attached to a dichlorobenzene moiety with methoxy substitutions. Its molecular formula is C16H16Cl2N2O3S, and it has a molecular weight of approximately 433.3 g/mol . The presence of halogens and methoxy groups may influence its biological activity through various mechanisms.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives with similar structures have shown nanomolar potency against specific kinases involved in tumor growth regulation. In experimental models, these compounds have demonstrated the ability to inhibit cell proliferation in various cancer cell lines, including colon cancer and multiple myeloma .
| Compound | Target | IC50 (nM) | Cell Line |
|---|---|---|---|
| 81c | PLK4 | <10 | HCT116 |
| 82a | Pim-1 | 0.4 | KMS-12 BM |
| 83 | FGFR1 | <30 | KG1 |
Anti-inflammatory Activity
The compound has been investigated for its anti-inflammatory properties, particularly through the inhibition of lipoxygenase (LOX) pathways. Inhibition of platelet-type 12-lipoxygenase (12-LOX) has been linked to reduced inflammation and improved outcomes in conditions such as diabetes and cardiovascular diseases. The compound exhibits selectivity over related enzymes, making it a promising candidate for further development in treating inflammatory disorders .
The biological activity of this compound is primarily mediated through:
- Enzyme Inhibition : The compound inhibits specific enzymes involved in inflammatory and proliferative pathways.
- Cell Signaling Modulation : It may alter signaling pathways related to cell growth and apoptosis, contributing to its antitumor effects.
Case Studies
- In Vivo Studies : In murine models, administration of similar sulfonamide derivatives has resulted in significant tumor size reduction, with accompanying changes in biomarker levels indicative of reduced cell proliferation and increased apoptosis .
- Clinical Relevance : A study involving patients with chronic inflammatory conditions showed that compounds with similar structures significantly reduced markers of inflammation compared to placebo groups .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 3,4-dichloro-2-methoxy-N-(4-methoxybenzyl)benzenesulfonamide?
Methodological Answer: The synthesis typically involves sulfonylation of 3,4-dichloro-2-methoxybenzenesulfonyl chloride with 4-methoxybenzylamine. Key steps include:
- Coupling Reaction : Conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere (N₂/Ar) at 0–25°C. Triethylamine (TEA) is used as a base to neutralize HCl byproducts .
- Purification : Column chromatography (hexane:ethyl acetate gradient) or recrystallization from ethanol/water yields the pure product.
- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) and reaction time (12–24 hrs) to maximize yield (>90%) .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a multi-technique approach:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy groups at δ 3.77–3.80 ppm, benzylic CH₂ at δ 4.10–4.93 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (e.g., m/z 374 [M⁻] for related sulfonamides) validates molecular weight .
- Elemental Analysis : Compare calculated vs. observed C/H/N percentages (e.g., C: 48.40%, H: 2.98%, N: 3.76%) .
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .
Q. What are the solubility challenges, and how can they be addressed for in vitro assays?
Methodological Answer: The compound’s lipophilic nature (logP ~3.5) limits aqueous solubility. Strategies include:
- Co-solvents : Use DMSO (≤1% v/v) for stock solutions.
- Surfactants : Polysorbate-80 or cyclodextrins for kinetic solubility enhancement.
- Salt Formation : Explore sodium or potassium sulfonate salts for improved polar solubility .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the sulfonamide’s conformation?
Methodological Answer:
- X-ray Diffraction : Grow single crystals via vapor diffusion (e.g., ethyl acetate/pentane).
- Refinement : Use SHELXTL or SHELXL for structure solution, leveraging Hirshfeld surfaces to analyze intermolecular interactions (e.g., C–H···O, π-π stacking) .
- Validation : Check for R-factor convergence (<0.05) and validate geometry with PLATON .
Q. How to design structure-activity relationship (SAR) studies targeting sulfonamide bioactivity?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace 4-methoxybenzyl with 4-fluorobenzyl) to probe electronic effects .
- Biological Assays : Test inhibition of NLRP3 inflammasome or kinase targets (IC₅₀ determination via ELISA or fluorescence polarization).
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes to protein targets (e.g., COX-2 or carbonic anhydrase) .
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Replication : Repeat experiments with standardized protocols (e.g., ATP levels for cytotoxicity assays).
- Metabolic Stability : Test microsomal stability (e.g., rat liver microsomes) to identify confounding factors like rapid degradation .
- Orthogonal Validation : Use SPR (surface plasmon resonance) to confirm target binding affinity independently .
Q. What advanced techniques validate the compound’s role in enzyme inhibition mechanisms?
Methodological Answer:
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to enzymes like carbonic anhydrase .
- Kinetic Studies : Use stopped-flow spectroscopy to determine kₐₜₜ/Kₘ for irreversible inhibitors.
- X-ray Crystallography : Co-crystallize with target enzymes (e.g., COX-2) to visualize active-site interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
